N-benzyl-5-chloro-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
N-benzyl-5-chloro-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound with a pyrimidine core This compound is characterized by the presence of a benzyl group, a chlorine atom, a methyl group, and a methylsulfanyl group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-chloro-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-chloro-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium thiolate for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted pyrimidine derivatives .
Scientific Research Applications
N-benzyl-5-chloro-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-benzyl-5-chloro-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide
- N-benzyl-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid
Uniqueness
N-benzyl-5-chloro-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide is unique due to the presence of the N-methyl group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications compared to similar compounds .
Properties
Molecular Formula |
C14H14ClN3OS |
---|---|
Molecular Weight |
307.8 g/mol |
IUPAC Name |
N-benzyl-5-chloro-N-methyl-2-methylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C14H14ClN3OS/c1-18(9-10-6-4-3-5-7-10)13(19)12-11(15)8-16-14(17-12)20-2/h3-8H,9H2,1-2H3 |
InChI Key |
CKTFSVPUISANKO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=NC(=NC=C2Cl)SC |
Origin of Product |
United States |
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